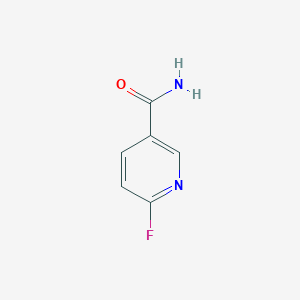

6-Fluoronicotinamide

Description

Historical Context of Nicotinamide (B372718) Analogues in Scientific Inquiry

The scientific journey of nicotinamide and its analogues is intrinsically linked to the discovery and understanding of nicotinamide adenine (B156593) dinucleotide (NAD+). In the early 20th century, Arthur Harden and William John Young first described a "coferment" that accelerated alcoholic fermentation in yeast extracts. This "cozymase" was later identified as NAD+. The foundational work of scientists like Hans von Euler-Chelpin, who elucidated key structural features of NAD+, and Otto Heinrich Warburg, who identified the hydrogen-transferring pyridine (B92270) ring, paved the way for a deeper exploration of its biological significance. nih.gov

The discovery that nicotinic acid and nicotinamide (forms of vitamin B3) are precursors to NAD+ in the 1930s marked a turning point, establishing their essential role in cellular metabolism. nih.gov This led to extensive research into nicotinamide analogues to probe the function of NAD+-dependent enzymes and to develop potential therapeutic agents. For decades, scientists have synthesized and studied a variety of these analogues, including those with modifications to the pyridine ring and the amide group, to understand their effects on biological systems. nih.gov These investigations have been crucial in fields ranging from oncology to neurobiology, with some analogues being explored for their ability to sensitize tumors to radiation or to act as inhibitors of specific enzymes. tandfonline.com The development of fluorescent analogues, such as nicotinamide 1,N6-ethenoadenine dinucleotide, further expanded the toolkit for studying NAD+-related processes. pnas.org This long history of modifying the nicotinamide structure set the stage for the exploration of halogenated derivatives like 6-Fluoronicotinamide.

Rationale for Fluorine Incorporation in Nicotinamide Frameworks

In the context of nicotinamide, fluorination offers several key advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's breakdown by enzymes can be slowed, leading to a longer duration of action in a biological system. nih.gov

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity (fat-solubility) of a molecule. nih.govontosight.ai This property can improve its ability to cross biological membranes, such as the cell membrane, potentially enhancing its bioavailability and access to intracellular targets. nih.gov

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electronic distribution within the nicotinamide ring. This can influence the molecule's acidity (pKa) and its ability to interact with biological targets like enzymes and receptors, potentially leading to stronger binding and increased potency. nih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site on a protein. nih.gov

These predictable and often beneficial effects of fluorination provide a strong rationale for the synthesis and investigation of fluorinated nicotinamide analogues like this compound.

Overview of this compound as a Chemical Scaffold for Research

This compound has emerged as a valuable and versatile chemical scaffold in research. smolecule.com A scaffold, in medicinal chemistry, refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The inherent properties of the this compound core, derived from its fluorinated pyridine ring, make it an attractive starting point for the development of new molecules with specific biological activities.

One of the most prominent applications of this compound is in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging. The fluorine atom at the 6-position provides a site for the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope. This has led to the development of novel PET probes for imaging various biological targets. For instance, derivatives of this compound have been synthesized to target melanin (B1238610) for the imaging of melanoma. researchgate.netacs.orgmdpi.com Another notable application is in the creation of probes for imaging oxidative stress. snmjournals.org

Beyond imaging, this compound serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure allows for further modifications at the amide group and other positions on the pyridine ring, enabling the generation of a diverse range of derivatives for screening in drug discovery programs. mdpi.com

The following table provides a summary of key research applications of this compound as a chemical scaffold:

| Application Area | Specific Example | Research Focus |

| PET Imaging | [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]Mel050) | Melanoma detection |

| PET Imaging | [¹⁸F]N-decyl-6-fluoronicotinamide-TEMPO | Imaging of oxidative stress in cell membranes |

| Theranostics | Radioiodinated fluoronicotinamide-benzamide derivatives | Combined diagnosis and therapy for melanoma |

| Medicinal Chemistry | Synthesis of various substituted nicotinamides | Exploration of new therapeutic agents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBXHSHENWASTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324902 | |

| Record name | 6-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-50-6 | |

| Record name | NSC407957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 6 Fluoronicotinamide

Strategies for 6-Fluoronicotinamide Core Synthesis

The introduction of a fluorine atom into the pyridine (B92270) ring at the 6-position is a critical step that significantly influences the molecule's electronic properties and metabolic stability. Several methods have been developed to achieve this, ranging from classical nucleophilic aromatic substitution to modern radiosynthetic techniques for positron emission tomography (PET) applications.

Nucleophilic Aromatic Substitution Reactions for Fluorination

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of this compound. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, a fluoride (B91410) ion. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen.

The general mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The presence of electron-withdrawing groups, such as the carboxamide group at the 3-position and the ring nitrogen itself, helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction. libretexts.orgnih.gov

The reactivity of the leaving group in SNAr reactions on pyridyl systems often follows the order F > Cl > Br > I. libretexts.org This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions. The high electronegativity of fluorine has a strong inductive electron-withdrawing effect, which lowers the energy of the LUMO of the aromatic ring, making it more susceptible to nucleophilic attack. This effect on the rate-determining addition step outweighs its poor leaving group ability in the subsequent fast elimination step. stackexchange.com

Halogen Exchange Methodologies from Precursors (e.g., Bromo- and Chloro-nicotinamides)

A common and practical approach for introducing fluorine, particularly the fluorine-18 (B77423) isotope for PET imaging, is through halogen exchange (Halex) reactions. This method, a variant of the Finkelstein reaction, involves the substitution of a halogen atom, typically chlorine or bromine, with fluoride. doubtnut.com

For the synthesis of 6-[18F]fluoronicotinamide derivatives like [18F]MEL050, the corresponding 6-chloro- or 6-bromo-N-[2-(diethylamino)ethyl]nicotinamide precursors are utilized. researchgate.netresearchgate.net The reaction is typically carried out using a source of fluoride, such as K[18F]F, in the presence of a kryptofix ligand (e.g., Kryptofix® 222) to enhance the nucleophilicity of the fluoride ion in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netgoogle.com The choice of leaving group can influence reaction conditions and yields, with bromo-precursors sometimes offering different reactivity profiles compared to their chloro counterparts. researchgate.netresearchgate.net

| Precursor | Reagents | Temperature (°C) | Time (min) | Radiochemical Yield (non-decay corrected) | Reference |

| 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide | K[18F]F-Kryptofix® 222, DMSO | 170 | 5 | 40-46% | researchgate.net |

| 6-bromo-N-[2-(diethylamino)ethyl]nicotinamide | K[18F]F-Kryptofix® 222, DMF | 150 | 5 | Not specified | researchgate.net |

Facile One-Step Radiosynthetic Approaches

The development of efficient and rapid radiosynthetic methods is crucial for the clinical translation of 18F-labeled PET tracers due to the short half-life of fluorine-18 (109.7 minutes). One-step approaches that minimize synthesis time and complexity are highly desirable.

A significant advancement in this area is the use of trimethylammonium triflate precursors. These precursors undergo nucleophilic substitution with [18F]fluoride under mild conditions to directly yield the 6-[18F]fluoronicotinamide core. nih.govacs.org This method has been successfully employed in the one-pot, two-step synthesis of derivatives like N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-[18F]fluoronicotinamide ([18F]FNEM). nih.govacs.org The initial step involves the [18F]fluorination of a trimethylammonium precursor to form an activated ester, 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester, which is then readily amidated in the same pot. nih.govacs.org

Another innovative one-step method is the "radio-fluorination on the Sep-Pak" technique. This approach involves passing a solution of a quaternary ammonium (B1175870) salt precursor through a cartridge containing trapped [18F]fluoride, leading to a rapid and efficient fluorination. For instance, 6-[18F]fluoronicotinaldehyde has been synthesized with over 80% radiochemical conversion in under a minute using this method. nih.gov

| Method | Precursor | Key Features | Radiochemical Yield (Decay Corrected) | Total Time | Reference |

| One-pot, two-step | Trimethylammonium triflate of nicotinic acid TFP ester | Mild conditions, subsequent amidation | 26 ± 5% | 75 min | nih.govacs.org |

| "Radio-fluorination on the Sep-Pak" | 6-(N,N,N-trimethylamino) nicotinaldehyde triflate | Rapid, no azeotropic drying | 50 ± 9% | 30 min | nih.gov |

Automation and Optimization of Radiosynthesis Procedures

To ensure reproducible and high-yield production of 6-[18F]fluoronicotinamide-based radiotracers for clinical use, automation of the synthesis process is essential. Automated synthesis modules, such as the GE FXFN, have been successfully implemented for the large-scale production of [18F]MEL050. researchgate.netnih.gov These systems integrate the steps of radiofluorination, purification via high-performance liquid chromatography (HPLC), and formulation into a single automated sequence.

Optimization of reaction parameters is critical for maximizing radiochemical yield and specific activity. For the synthesis of [18F]MEL050, studies have investigated the influence of precursor concentration, reaction temperature, and solvent. For instance, a precursor concentration of 5 mg/mL of 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide in DMSO at 170°C for 5 minutes was found to be optimal. researchgate.net More recently, microfluidic systems have been explored for the optimization and production of [18F]MEL050. ansto.gov.auresearchgate.net These systems allow for rapid parameter screening and can lead to higher radiochemical yields (43 ± 10%) in shorter times (~50 min) using smaller amounts of reagents. researchgate.net

Optimized Automated Synthesis of [18F]MEL050

| Synthesis Platform | Precursor | Radiochemical Yield (non-decay corrected) | Specific Activity (GBq/µmol) | Total Synthesis Time | Reference |

|---|---|---|---|---|---|

| GE FXFN Module | 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide | 40–46% | 240–325 | 40 min | researchgate.net |

Derivatization and Analogue Development of this compound

The this compound scaffold serves as a versatile platform for the development of targeted therapeutic and diagnostic agents. Derivatization, typically at the carboxamide nitrogen, allows for the introduction of various pharmacophores and linkers to modulate the molecule's affinity, selectivity, and pharmacokinetic properties.

Structural Modifications for Enhanced Biological Interactions

Structural modifications of this compound are guided by the desired biological target. For example, in the development of inhibitors for the sodium-calcium exchanger (NCX), a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives were synthesized. nih.gov Structure-activity relationship (SAR) studies revealed that the inhibitory potency against the reverse mode of NCX was dependent on the hydrophobicity and shape of the substituent on the phenyl ring attached to the amide nitrogen. nih.gov

In the context of PET imaging, derivatives have been designed to target specific biological markers. For melanoma imaging, which targets melanin (B1238610), derivatives such as [18F]MEL050 (N-[2-(diethylamino)ethyl]-6-[18F]fluoronicotinamide) were developed. researchgate.netresearchgate.net Further modifications, such as altering the alkyl chain of the amine residue, have been explored to improve tumor uptake and biological properties. vulcanchem.com

Derivatization is also used to attach the this compound moiety to larger biomolecules. For instance, 6-fluoronicotinic acid can be activated as an N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) ester. nih.govmdpi.com These activated esters then react with amine groups on peptides or other molecules to form stable amide bonds, a strategy used to label CXCR4-targeting peptides and other biomolecules with fluorine-18. mdpi.com This approach allows for the site-specific labeling of complex biologicals, leveraging the favorable properties of the this compound core for imaging applications. mdpi.comnih.gov

Examples of this compound Derivatives and Their Targets

| Derivative Structure | Biological Target/Application | Key Structural Modification | Reference |

|---|---|---|---|

| N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | NCX Inhibition | Substituted phenoxy group at the 6-position and a substituted benzyl (B1604629) group on the amide | nih.gov |

| N-[2-(diethylamino)ethyl]-6-[18F]fluoronicotinamide ([18F]MEL050) | Melanoma Imaging (Melanin) | Diethylaminoethyl group on the amide | researchgate.netresearchgate.net |

| 6-[18F]FPy-T140 | CXCR4 Imaging | Conjugation to T140 peptide via an NHS ester | mdpi.com |

Conjugation Chemistry for Bioprobe Construction

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the ability of the 18F isotope to be used in Positron Emission Tomography (PET), make this compound a valuable component in the construction of bioprobes. acs.orgnih.gov These probes are essential tools for imaging and studying biological processes in vivo. nih.gov

The conjugation of this compound to biomolecules or other targeting moieties is a critical step in the development of these probes. nih.gov Various bioconjugation techniques can be employed, often targeting specific functional groups on the biomolecule of interest. nih.govmcgill.ca Common strategies include:

Amide Bond Formation: The carboxamide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-fluoronicotinic acid. This acid can then be activated and coupled with primary or secondary amines on a biomolecule to form a stable amide linkage. mcgill.ca Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) are frequently used to facilitate this reaction. mcgill.ca

Thiol-Maleimide Chemistry: For biomolecules containing free thiol groups, such as cysteine residues in proteins, a maleimide (B117702) derivative of this compound can be synthesized. nih.gov For instance, N-(2-aminoethyl)maleimide can be reacted with an activated form of 6-fluoronicotinic acid to produce a thiol-reactive probe. acs.orgnih.gov This allows for the specific labeling of proteins and peptides. nih.gov

Click Chemistry: Azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," provide a highly efficient and specific method for bioconjugation. nih.gov An azide (B81097) or alkyne functionality can be introduced into the this compound structure, allowing it to be "clicked" onto a biomolecule that has been modified with the complementary reactive partner.

Radiolabeling for PET Imaging: A significant application of this compound conjugation is in the development of PET radiotracers. nih.govresearchgate.net The radioisotope fluorine-18 (18F) is typically introduced in the final steps of the synthesis. acs.org One common strategy involves the nucleophilic substitution of a leaving group, such as a nitro group or a trimethylammonium group, on the pyridine ring with [18F]fluoride. acs.org The resulting [18F]this compound derivative can then be conjugated to a targeting molecule. For example, [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide has been developed as a PET imaging agent for melanoma. nih.govresearchgate.netacs.org The synthesis involves a one-step nucleophilic heteroaromatic substitution of the corresponding chloro- or bromo-precursor with [18F]fluoride. nih.gov

The choice of conjugation strategy depends on the nature of the biomolecule, the desired properties of the bioprobe, and the reaction conditions that the biomolecule can tolerate.

Comparative Synthetic Approaches with Other Nicotinamide (B372718) and Benzamide (B126) Derivatives

The synthesis of this compound can be compared with the preparation of other substituted nicotinamides and benzamides to highlight common challenges and unique aspects.

Comparison with other Fluorinated Nicotinamides:

The synthesis of other fluorinated nicotinamides, such as 2-fluoronicotinamide, follows a similar logic. acs.orgacs.org The key step often involves the introduction of the fluorine atom onto the pyridine ring. acs.orgacs.org A common method is the Balz-Schiemann reaction, where an amino group is converted to a diazonium fluoride, which then decomposes to yield the fluoro derivative. acs.org However, this method can sometimes result in low yields. acs.org An alternative is nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by other electron-withdrawing groups. acs.org

For instance, the synthesis of 2,6-dichloro-5-fluoronicotinamide (B46746) can be achieved from 2,6-dihydroxy-5-fluoro-3-cyanopyridine. chemicalbook.com This involves chlorination using phosphorus oxychloride and phosphorus pentachloride, followed by hydrolysis of the nitrile group to the amide. chemicalbook.comchemicalbook.com

Comparison with Benzamide Derivatives:

Benzamide derivatives are another important class of compounds with a wide range of biological activities. researchgate.netresearchgate.netnih.gov The synthesis of N-substituted benzamides typically involves the coupling of a substituted benzoic acid with an amine. mdpi.com This is analogous to the amide bond formation step used in the derivatization of 6-fluoronicotinic acid.

A key difference in the synthesis of fluorinated nicotinamides compared to many benzamides lies in the chemistry of the pyridine ring. The electron-deficient nature of the pyridine ring can influence the reactivity of its substituents. For example, nucleophilic substitution reactions on the pyridine ring are generally more facile than on a benzene (B151609) ring, unless the benzene ring is activated by strong electron-withdrawing groups. acs.org

The synthesis of complex benzamide derivatives often involves multi-step sequences to build up the desired substitution pattern on the aromatic ring before the final amide coupling. mdpi.com Similarly, the synthesis of substituted nicotinamides may require careful planning to introduce substituents at the desired positions on the pyridine ring.

Below is a table summarizing some synthetic approaches for related compounds:

| Compound | Starting Material(s) | Key Reaction(s) | Reference(s) |

| This compound | 6-Aminonicotinamide | Modified Schiemann reaction | acs.org |

| 2-Fluoronicotinamide | 2-Amino-3-methylpyridine | Oxidation, Modified Schiemann reaction, Amidation | acs.org |

| [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide | Chloro- or Bromo-nicotinamide precursor, [18F]fluoride | Nucleophilic heteroaromatic substitution | nih.gov |

| N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide | 4-chloroaniline, 2,6-dichloro-5-fluoronicotinic acid | Amide coupling with DCC | |

| 2,6-Dichloro-5-fluoronicotinamide | 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | Chlorination, Nitrile hydrolysis | chemicalbook.com |

| N-Substituted Benzamides | Substituted benzoic acid, Amine | Amide coupling | nih.govmdpi.com |

Radiopharmaceutical Development of 6 Fluoronicotinamide for Molecular Imaging

Synthesis and Radiolabeling of [¹⁸F]6-Fluoronicotinamide Radiotracers

The development of [¹⁸F]this compound-based radiotracers has been driven by the need for agents that can be synthesized efficiently and exhibit high specificity for their intended targets. acs.organsto.com The incorporation of [¹⁸F]fluorine onto the nicotinamide (B372718) ring has been described as a one-step, facile, and high-yielding process, which is a significant advantage over other radiolabeling methods. acs.orgnih.gov This straightforward synthesis facilitates the production of these radiotracers for preclinical and potential clinical use. ansto.com

Radiochemical Yield and Purity Assessments of [¹⁸F]this compound Derivatives (e.g., [¹⁸F]MEL050, [¹⁸F]FNDP)

The success of a radiotracer is partly dependent on its efficient and reproducible synthesis. For [¹⁸F]this compound derivatives, various studies have reported on their radiochemical yield and purity.

For instance, the automated radiosynthesis of [¹⁸F]MEL050 has been achieved with varying yields. One method reported a decay-corrected radiochemical yield of 21% within a 57-minute synthesis time. researchgate.net Another fully automated process for [¹⁸F]MEL050, also known as [¹⁸F]ICF01006, resulted in a higher radiochemical yield of 61% with a radiochemical purity of over 99%. researchgate.net A different automated synthesis of [¹⁸F]MEL050 reported a non-decay corrected yield of 13-18% with a radiochemical purity greater than 99% within a 48-minute timeframe. researchgate.netnih.gov Using a 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide precursor, [¹⁸F]MEL050 was produced with a non-decay corrected radiochemical yield of 40–46% and a radiochemical purity exceeding 99.9%. researchgate.net

Similarly, the radiosynthesis of [¹⁸F]FNDP from its bromo-precursor has been successfully developed. snmjournals.org Other derivatives, such as [¹⁸F]DMPY2 and [¹⁸F]DMPY3 , were synthesized with radiochemical yields of approximately 15–20%. nih.gov Specifically, the yields were 19.32 ± 4.78% for [¹⁸F]DMPY2 and 18.92 ± 5.55% for [¹⁸F]DMPY3. nih.gov

A summary of the radiochemical yield and purity for various [¹⁸F]this compound derivatives is presented in the table below.

| Radiotracer | Precursor | Radiochemical Yield | Radiochemical Purity | Synthesis Time |

| [¹⁸F]MEL050 | Bromo-precursor | 13-18% (not-decay corrected) | >99% | 48 min |

| [¹⁸F]MEL050 | Chloro-precursor | 40–46% (non-decay corrected) | >99.9% | 40 min |

| [¹⁸F]ICF01006 ([¹⁸F]MEL050) | Not specified | 61% | >99% | 42 min |

| [¹⁸F]DMPY2 | Bromo-precursor | 19.32 ± 4.78% | >99% | Not specified |

| [¹⁸F]DMPY3 | Bromo-precursor | 18.92 ± 5.55% | >99% | Not specified |

| [¹⁸F]FNEM | Trimethylammonium substrate | 26 ± 5% (decay uncorrected) | Not specified | 75 min |

This table provides a summary of reported radiochemical yields and purities for various [¹⁸F]this compound derivatives. The data is compiled from multiple research publications. researchgate.netresearchgate.netnih.govnih.govnih.gov

Specific Activity Determination of Radiotracers

Specific activity, a measure of the amount of radioactivity per unit mass of a compound, is a critical parameter for radiotracers. High specific activity is often desirable to minimize potential pharmacological effects from the injected mass.

For [¹⁸F]MEL050 , the specific activity has been reported in a range of 70-80 GBq/μmol. researchgate.net In another study, using a chloro-precursor, the specific activity ranged from 240 to 325 GBq/μmol. researchgate.net An optimized synthesis using a bromo-precursor also yielded a high specific activity of 177-325 GBq/μmol. researchgate.net

The specific activity for [¹⁸F]DMPY2 and [¹⁸F]DMPY3 was reported to be greater than 7.6 GBq/μmol. nih.gov For [¹⁸F]FNDP , specific radioactivities ranged between 629 GBq/μmol and 2,634 GBq/μmol in baboon studies. snmjournals.org The maleimide (B117702) derivative, [¹⁸F]FNEM , was synthesized with a specific activity of 19–88 GBq/μmol (decay uncorrected). nih.gov

The following table summarizes the specific activity of these radiotracers.

| Radiotracer | Specific Activity |

| [¹⁸F]MEL050 | 70-80 GBq/μmol |

| [¹⁸F]MEL050 | 177-325 GBq/μmol |

| [¹⁸F]MEL050 | 240-325 GBq/μmol |

| [¹⁸F]DMPY2 | > 7.6 GBq/μmol |

| [¹⁸F]DMPY3 | > 7.6 GBq/μmol |

| [¹⁸F]FNDP | 629 - 2,634 GBq/μmol |

| [¹⁸F]FNEM | 19-88 GBq/μmol (decay uncorrected) |

This table presents the specific activity values reported for various [¹⁸F]this compound radiotracers from different studies. researchgate.netresearchgate.netsnmjournals.orgnih.govnih.gov

Preclinical Molecular Imaging Applications of this compound Radiotracers

Preclinical studies are essential to evaluate the potential of new radiotracers before they can be considered for human use. For this compound-based radiotracers, preclinical research has primarily focused on their application in melanoma imaging due to their affinity for melanin (B1238610). ansto.com

Melanoma-Targeted Imaging Research

The presence of melanin in most melanoma tumors provides a specific target for diagnostic imaging agents. ansto.com this compound derivatives have been designed to bind to melanin, offering a potential advantage over non-specific tracers like [¹⁸F]FDG. mdpi.com

The specificity of these radiotracers for melanin is a key determinant of their imaging efficacy. In vitro assays are used to assess this binding. criver.comcriver.com Studies have shown that various dialkylamino-alkyl-benzamides, the structural class to which many of these tracers belong, have an affinity for melanin. snmjournals.org

For instance, in vitro cell uptake studies of [¹⁸F]DMPY2 and [¹⁸F]DMPY3 in B16F10 mouse melanoma cells, which are melanin-producing, showed significantly higher uptake compared to control cells (over 103-fold and 18-fold higher, respectively). nih.gov This indicates a high specificity for melanin-containing cells. Similarly, [¹⁸F]MEL050 demonstrated specificity for melanin, with no significant uptake observed in amelanotic (non-pigmented) melanoma xenografts. researchgate.net

To demonstrate the added value of these new tracers, their performance is often compared to the current clinical standard, [¹⁸F]FDG. In preclinical models of pigmented melanoma, [¹⁸F]MEL050 has shown superior imaging characteristics compared to [¹⁸F]FDG. mdpi.com

In a B16-F0 melanoma allograft model, [¹⁸F]MEL050 PET imaging resulted in a tumor-to-background ratio of approximately 20:1 at 1 hour, increasing to over 50:1 at 2 and 3 hours. researchgate.net This was significantly higher than the tumor-to-background ratio of 5.8 ± 0.5 observed with [¹⁸F]FDG. researchgate.net Furthermore, [¹⁸F]MEL050 was able to visualize sub-millimetric pulmonary metastases with higher uptake compared to [¹⁸F]FDG. researchgate.netnih.gov This suggests that [¹⁸F]MEL050 may be more sensitive for detecting small metastatic lesions.

Biodistribution studies of [¹⁸F]DMPY2 and [¹⁸F]DMPY3 in B16F10 xenografts also revealed strong tumor uptake, with 24.8% and 11.7% of the injected dose per gram of tissue (%ID/g) at 60 minutes, respectively. nih.gov MicroPET imaging with both agents demonstrated excellent tumor-to-background contrast. nih.gov

A clinical trial with [¹⁸F]MEL050 in patients with metastatic melanoma showed that only 48% of metastatic sites identified by [¹⁸F]FDG PET/CT were also positive with [¹⁸F]MEL050. nih.gov Histological examination confirmed that the [¹⁸F]MEL050-positive metastases were melanotic, while the negative ones were amelanotic, highlighting the tracer's specificity for melanin but also the challenge of tumor heterogeneity. nih.gov

The table below provides a comparison of tumor uptake for different radiotracers in preclinical melanoma models.

| Radiotracer | Melanoma Model | Tumor Uptake (%ID/g) | Time Point |

| [¹⁸F]DMPY2 | B16F10 | 24.8 | 60 min |

| [¹⁸F]DMPY3 | B16F10 | 11.7 | 60 min |

| [¹⁸F]FBZA | B16F10 | 5.94 ± 1.83 | 2 h |

| [¹⁸F]MEL050 | B16-F10 | 11.44 ± 2.67 | Day 14 |

This table summarizes the tumor uptake of various [¹⁸F]-labeled radiotracers in preclinical melanoma models as a percentage of the injected dose per gram of tissue (%ID/g). The data is sourced from published research. researchgate.netnih.govsnmjournals.org

Investigation of Tumor Uptake and Retention Mechanisms

The uptake and retention of this compound derivatives in tumors are primarily linked to melanin targeting, making these compounds particularly useful for imaging malignant melanoma. nih.govansto.com One derivative, [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, also known as [¹⁸F]MEL050, has shown high selective uptake in murine B16F0 melanoma tumors, which is likely associated with melanin binding. nih.gov This specificity is highlighted by the significantly lower uptake in amelanotic (non-pigmented) A375 human melanoma tumors. nih.gov

Studies have demonstrated that the accumulation of these radiotracers is specific to melanin-containing cells. nih.gov For instance, [¹⁸F]MEL050 showed significant accumulation in pigmented B16-F0 tumors, while negligible signal was detected in amelanotic A375 melanoma xenografts. nih.gov High-resolution autoradiography of tumor sections confirmed that the radiotracer was specifically retained in melanin-containing cells throughout the tumor. nih.gov The mechanism of tumor uptake for another derivative, ¹²³I-MEL037, was also suggested to be due to an interaction with melanin, as evidenced by reduced uptake in the tumor and eyes of pigmented mice bearing the B16F0 tumor. researchgate.net

The structural design of these compounds, particularly those based on nicotinamide and picolinamide, leads to higher tumor uptake and more favorable tumor retention compared to benzamide (B126) derivatives. snmjournals.orgsnmjournals.org The hydrophilicity imparted by the pyridine (B92270) moiety in nicotinamides is thought to contribute to improved urinary excretion and consequently, better tumor-to-background ratios. snmjournals.org For example, N-[2-(diethylamino)ethyl]-6-[¹⁸F]fluoronicotinamide demonstrated a high target-to-nontarget ratio of up to 40 at 3 hours post-injection. snmjournals.org

Table 1: Tumor Uptake of this compound Derivatives in Preclinical Models

| Compound | Tumor Model | Uptake (%ID/g) at 1h | Uptake (%ID/g) at 2h | Reference |

|---|---|---|---|---|

| [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]2) | B16F0 Melanoma | High (not specified) | >90% intact in tumor | nih.gov |

| 4-[¹⁸F]FEBZA | B16F1 Tumor | 8.66 ± 1.02 | - | researchgate.net |

| [¹⁸F]DMPY2 | B16F10 Xenografts | - | 24.8 (at 60 min) | nih.gov |

| [¹⁸F]DMPY3 | B16F10 Xenografts | - | 11.7 (at 60 min) | nih.gov |

| [¹⁸F]-3 ([¹⁸F]-MEL050) | B16F10 Melanoma | 7.94 ± 0.96 | 8.47 ± 1.35 | nih.gov |

| ¹³¹I-IFNABZA | B16F10 Melanoma | 5.84 ± 1.80 | - | nih.gov |

Soluble Epoxide Hydrolase (sEH) Imaging Research

Development and Specificity of this compound Ligands for sEH

A significant area of research for this compound compounds is in the development of ligands for imaging soluble epoxide hydrolase (sEH). nih.gov The radiotracer N-(3,3-diphenylpropyl)-6-¹⁸F-fluoronicotinamide ([¹⁸F]FNDP) was developed for this purpose and has demonstrated high specificity for sEH in both mouse and nonhuman primate brains using PET imaging. nih.govsnmjournals.org

The development of [¹⁸F]FNDP was based on its structural similarity to a potent sEH inhibitor, N-(3,3-diphenylpropyl)-nicotinamide. nih.gov In vitro assays confirmed the high inhibitory activity of FNDP with an inhibition binding affinity constant (Ki) of 1.73 nM. nih.govresearchgate.net

The specificity of [¹⁸F]FNDP for sEH has been rigorously tested. In preclinical studies, a blockade of 80-90% of radiotracer uptake was observed in all brain regions of CD-1 mice when pre-treated with an sEH inhibitor. nih.gov Furthermore, minimal uptake of the radiotracer was seen in sEH knock-out mice, providing strong evidence for its specific binding. nih.gov In baboons, a marked blockade of 95% was noted across all brain regions, confirming that the uptake is mediated by sEH. nih.gov The regional distribution of [¹⁸F]FNDP in the brain also aligns with the known distribution of sEH. nih.govresearchgate.net

Preclinical Brain Penetration and Distribution Studies

The ability of a compound to penetrate the blood-brain barrier (BBB) is crucial for CNS imaging agents. frontiersin.org Preclinical studies have shown that this compound derivatives developed for sEH imaging can effectively cross the BBB.

Biodistribution studies in CD-1 mice with [¹⁸F]FNDP revealed a regional uptake pattern consistent with the known distribution of sEH in the brain: striatum > cortex > hippocampus > cerebellum, with a peak uptake of 5.2% of the injected dose per gram of tissue. nih.gov Dynamic PET imaging in baboons showed a similar brain distribution. nih.gov

Metabolism studies in baboons identified two hydrophilic metabolites of [¹⁸F]FNDP. nih.gov Importantly, these metabolites show minimal entry into the brain, which means they are unlikely to interfere with the PET imaging analysis of sEH. nih.gov At 90 minutes post-injection in baboon plasma, 20% of the parent compound remained. nih.gov The unbound volume of distribution (Vu,brain) is a key parameter for understanding the distribution within the brain itself. frontiersin.org While specific Vu,brain values for this compound are not detailed, the clear, specific binding patterns observed suggest favorable distribution for imaging.

Table 2: Preclinical Brain Distribution of [¹⁸F]FNDP

| Species | Brain Region | Key Finding | Reference |

|---|---|---|---|

| CD-1 Mice | Striatum, Cortex, Hippocampus, Cerebellum | Uptake pattern consistent with sEH distribution. Striatum showed highest uptake. | nih.gov |

| CD-1 Mice | All Brain Regions | 80-90% blockade with sEH inhibitor. | nih.gov |

| sEH Knock-out Mice | Brain | Minimal radiotracer uptake. | nih.gov |

| Baboon | All Brain Regions | 95% blockade with sEH inhibitor. | nih.gov |

| Baboon | Brain | Metabolites show minimal brain entry. | nih.gov |

Renal Function Imaging Agent Development

Derivatives of this compound have also been investigated for their potential as renal function imaging agents. The key characteristic for such an agent is rapid and exclusive excretion through the renal-urinary pathway.

One such compound, [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]2), demonstrated rapid body clearance predominantly through renal excretion. acs.org Another derivative, N-(6-[¹⁸F]Fluoropyridin-3-yl)glycine, was developed and evaluated in healthy rats. researchgate.net Biodistribution and dynamic micro-PET/CT imaging studies showed that this tracer was rapidly and exclusively cleared via the renal-urinary system, indicating its promise as a PET agent for assessing renal function. researchgate.net The development of ¹⁸F-labeled probes is driven by the superior imaging characteristics of PET compared to other modalities. researchgate.net

In Vivo Molecular Imaging Techniques

Positron Emission Tomography (PET) in Animal Models

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that has been extensively used in preclinical animal models to evaluate the pharmacokinetics and target specificity of this compound-based radiotracers.

In melanoma research, small animal PET imaging with [¹⁸F]MEL050 was conducted in murine models. researchgate.net The PET/CT images clearly identified primary subcutaneous tumors and pulmonary metastases, with results concordant with bioluminescence imaging. researchgate.net The specificity of [¹⁸F]MEL050 was demonstrated by comparing its accumulation in pigmented B16-F0 tumors with that in amelanotic A375 xenografts. researchgate.net PET imaging at 1 hour post-injection showed significant accumulation in the pigmented tumors, while no significant signal was detected in the non-pigmented tumors. nih.gov

For sEH imaging, dynamic PET studies with arterial blood sampling were performed in baboons to quantify regional tracer binding of [¹⁸F]FNDP. nih.gov These studies, along with blocking experiments, confirmed the high specificity of the tracer for sEH in the non-human primate brain. nih.govresearchgate.net The regional time-activity curves peaked at approximately 5 minutes, with peak standardized uptake values (SUV) ranging from 2.5 to 4.0 g/mL. researchgate.net

In renal imaging studies, dynamic micro-PET/CT imaging in normal rats was used to demonstrate the rapid and exclusive renal excretion of N-(6-[¹⁸F]Fluoropyridin-3-yl)glycine. researchgate.net

High-Resolution Autoradiography Techniques

High-resolution autoradiography is a powerful imaging technique that provides detailed visualization of the distribution of radiolabeled compounds within tissue sections at a microscopic level. researchgate.net This method is instrumental in the preclinical evaluation of radiopharmaceuticals like this compound and its derivatives, offering a bridge between in vitro binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET). ujms.net It allows researchers to confirm that the signal observed in whole-body scans corresponds to specific binding within the target tissue, providing crucial validation for the radiotracer's mechanism of action. snmjournals.orgnih.gov

The general procedure for quantitative in vitro autoradiography involves several key steps. fz-juelich.de First, thin tissue sections (typically 10-40 µm) are prepared from frozen tissue samples using a cryostat. fz-juelich.deamazonaws.com These sections are then incubated with a solution containing the radiolabeled ligand, such as an ¹⁸F-labeled this compound derivative. fz-juelich.de To determine the specificity of the binding, adjacent tissue sections are often co-incubated with the radioligand and a high concentration of a non-radiolabeled, specific antagonist in what is known as a blocking study. nih.govfz-juelich.de This allows for the measurement of non-specific binding. After incubation, the sections are carefully washed to remove any unbound radiotracer, dried, and placed against a phosphor-imaging plate or photographic emulsion. fz-juelich.de The radioactive decay from the bound ligand exposes the plate, creating a detailed, high-resolution image of the tracer's distribution within the tissue. snmjournals.org

Quantitative analysis is achieved by comparing the signal intensity in the autoradiogram to that of co-exposed radioactive standards with known concentrations. ujms.netfz-juelich.de This allows for the calculation of radiotracer concentration in specific anatomical regions. Specific binding is then determined by subtracting the non-specific binding (from the blocked sections) from the total binding. fz-juelich.de This quantitative approach can yield critical data, such as receptor density (Bmax) and the ligand's dissociation constant (Kd), which characterize the binding affinity of the radiotracer. mdpi.come-century.us

In the context of this compound derivatives developed for melanoma imaging, high-resolution autoradiography has been pivotal in confirming their specific binding to melanin. Studies using ¹⁸F-MEL050, a derivative of this compound, have demonstrated its utility in delineating melanin-rich tissues. snmjournals.orgsnmjournals.org When tissue sections from pigmented melanoma tumors were analyzed, autoradiography showed that ¹⁸F-MEL050 was specifically retained in the melanin-containing cells throughout the tumor section. snmjournals.orgnih.gov Conversely, there was virtually no signal in sections from unpigmented (amelanotic) tumors, confirming the tracer's high specificity for melanin. snmjournals.orgnih.gov

Furthermore, in metastatic models, high-resolution autoradiography has shown a strong correlation between the ¹⁸F-MEL050 signal and melanin-pigmented micrometastases in tissues like the lung. snmjournals.orgpnas.org This level of detail is critical, as it demonstrates the radiotracer's ability to identify very small metastatic foci that might be challenging to resolve with PET alone. pnas.org For instance, the technique has been used to detect tiny lymph node metastases smaller than 2.0 mm. pnas.org The images produced clearly show the specific uptake of the tracer in melanin-containing micrometastases, with virtually no signal in the surrounding healthy, unpigmented tissue. pnas.org

The findings from high-resolution autoradiography studies provide compelling evidence for the specificity and mechanism of action of this compound-based radiotracers.

Table 1: Research Findings from High-Resolution Autoradiography of this compound Derivatives

Explore the table below to see how high-resolution autoradiography has been used to validate the specificity of this compound derivatives in melanoma models.

| Radiotracer | Animal Model | Tissue Type | Key Autoradiographic Finding | Reference |

| ¹⁸F-MEL050 | C57BL/6 Mouse | B16-F0 Pigmented Melanoma Allograft | Specific retention in melanin-containing cells across the entire tumor section. | snmjournals.orgnih.gov |

| ¹⁸F-MEL050 | BALB/c Nude Mouse | A375 Amelanotic Melanoma Xenograft | Virtually no signal detected in the unpigmented tumor section. | snmjournals.orgnih.gov |

| ¹⁸F-MEL050 | C57BL/6 Mouse | B16-BL6 Metastatic Lung Lesions | Strong concordance between autoradiographic signals and melanin-pigmented metastases. | snmjournals.org |

| [¹⁸F]DMPY2 | Mouse | Metastatic Lung Slices | Identified small melanoma foci with a spatial resolution of 25 µm; specific uptake in melanin-containing micrometastases. | pnas.org |

| [¹⁸F]DMPY3 | B16F10 Tumor-bearing Mouse | N/A (Biodistribution Study) | High tumor uptake observed in biodistribution studies, which is typically confirmed at the micro-level by autoradiography. | pnas.org |

| Note: [¹⁸F]DMPY2 (N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide) and [¹⁸F]DMPY3 (N-(2-(dimethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide) are closely related pyridine-based benzamide derivatives studied in conjunction. The detailed autoradiography was highlighted for [¹⁸F]DMPY2. |

Table 2: Example of Quantitative Data from In Vitro Autoradiography for a D₃-Receptor Radioligand

This table illustrates the type of quantitative binding parameters that can be determined using autoradiography, based on a study of a different ¹⁸F-labeled compound. This demonstrates the quantitative power of the technique which is also applicable to the study of this compound derivatives.

| Brain Region | Receptor Density (Bmax) (pmol/g) | Binding Dissociation Constant (Kd) |

| Islands of Calleja | 20.38 | Not Specified |

| Nucleus Accumbens | 19.54 | Not Specified |

| Striatum | 16.63 | Not Specified |

| Data from a study on [¹⁸F]2b, a dopamine (B1211576) D₃ receptor ligand, is shown for illustrative purposes. mdpi.com |

Biochemical and Molecular Interactions of 6 Fluoronicotinamide

Enzyme Interaction and Inhibition Studies

Determination of Inhibition Constants (IC50, Ki) and Enzyme Kinetics

The inhibitory potential of 6-fluoronicotinamide and its derivatives has been quantified through the determination of inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for comparing the potency of different inhibitors and understanding their enzyme kinetics.

For instance, a derivative of this compound, N-(3,3-diphenylpropyl)-6-¹⁸F-fluoronicotinamide (¹⁸F-FNDP), has been studied for its interaction with soluble epoxide hydrolase (sEH). The IC50 value for FNDP was determined to be 8.66 ± 0.06 nM. snmjournals.org In comparison, the known potent sEH inhibitor AUDA exhibited an IC50 of 6.48 ± 0.05 nM. snmjournals.org The inhibition constant (Ki) for ¹⁸F-FNDP was found to be 1.73 nM, indicating a high binding affinity for sEH. nih.gov

The relationship between IC50 and Ki is dependent on the type of inhibition and the concentration of the substrate used in the assay. youtube.comsciencesnail.comncifcrf.gov For competitive inhibitors, the IC50 value increases with increasing substrate concentration. sciencesnail.com In contrast, for non-competitive inhibitors, the IC50 value is independent of the substrate concentration. sciencesnail.com Understanding these relationships is essential for accurately interpreting and comparing inhibition data.

Here is an interactive data table summarizing the inhibition constants for FNDP and related compounds against soluble epoxide hydrolase:

Elucidation of Enzyme Inhibition Modes (e.g., Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition describes how an inhibitor binds to an enzyme and affects its activity. Common modes include competitive, non-competitive, and uncompetitive inhibition.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. studymind.co.uknumberanalytics.com

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. studymind.co.uknumberanalytics.com

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex.

Studies on a potent and selective inhibitor of soluble epoxide hydrolase (sEH), NCND, which is a 1,3-disubstituted urea (B33335) compound, have shown it to be a competitive, tight-binding transition-state analog inhibitor. sigmaaldrich.com While the specific mode of inhibition for this compound itself is not detailed in the provided results, the investigation of its derivatives provides insight into potential mechanisms. The determination of the inhibition mode is a critical step in characterizing the interaction of a compound with its target enzyme. sciencesnail.com

Investigation of Specific Enzyme Targets (e.g., Soluble Epoxide Hydrolase, DPNase)

Research has identified specific enzyme targets for this compound and its derivatives.

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with vasoactive and anti-inflammatory properties. snmjournals.orgnih.gov Inhibition of sEH can lead to increased levels of EETs, which is a therapeutic strategy for conditions like stroke. snmjournals.org A derivative of this compound, N-(3,3-diphenylpropyl)-6-¹⁸F-fluoronicotinamide (¹⁸F-FNDP), has been developed as a potent inhibitor of sEH. snmjournals.orgnih.gov This demonstrates that the this compound scaffold can be modified to target sEH with high affinity and specificity.

Diphosphopyridine Nucleotidase (DPNase): DPNase, also known as NAD+ nucleosidase, is an enzyme that cleaves diphosphopyridine nucleotide (DPN), or NAD+. nih.govnih.gov Certain strains of streptococci are known to produce extracellular DPNase. nih.govnih.gov While there is a mention of a potential link between DPNase and the mechanism of action of fluoronicotinamide homologues, the direct inhibition of DPNase by this compound is not explicitly detailed in the provided search results. researchgate.net

Molecular Mechanism of Action Research

Characterization of Ligand-Target Binding Interactions

Understanding the binding interactions between a ligand like this compound and its target enzyme at the molecular level is crucial for rational drug design. This involves identifying the specific amino acid residues in the binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Computational methods like molecular docking are powerful tools for predicting the preferred binding orientation of a ligand within the active site of a protein and for analyzing the interactions that stabilize the ligand-protein complex. openaccessjournals.comresearchgate.net These studies can reveal key interactions, such as the formation of multiple hydrogen bonds between a ligand and the backbone of the target protein. acs.org For instance, the binding of ligands to their receptors can involve induced fit, where the protein undergoes conformational changes to accommodate the ligand, or conformational selection, where the ligand binds to a pre-existing conformation of the protein. researchgate.net The stability of these interactions is often driven by favorable changes in enthalpy resulting from the formation of noncovalent bonds between the protein and the ligand. nih.gov

While the specific binding interactions of this compound with its targets are not detailed in the provided search results, the development of radiolabeled derivatives like [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide for PET imaging suggests that these compounds have high affinity and specificity for their targets, which is a result of optimized ligand-target binding interactions. acs.org

Impact on Cellular Biochemical Pathways (e.g., Glycolysis, Niacinamide Synthesis Pathways)

Glycolysis: Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. ttuhsc.edunih.gov The regulation of glycolysis is complex, involving allosteric regulation of key enzymes like hexokinase and phosphofructokinase-1 (PFK-1). ttuhsc.eduescholarship.org While the direct impact of this compound on glycolysis is not specified, its structural similarity to nicotinamide (B372718), a precursor for NAD+, suggests a potential indirect influence. NAD+ is a crucial coenzyme for the glyceraldehyde-3-phosphate dehydrogenase reaction in the payoff phase of glycolysis. nih.govwikipedia.org Any compound that interferes with NAD+ synthesis or regeneration could potentially affect the rate of glycolysis.

Niacinamide Synthesis Pathways: Nicotinamide (niacinamide) is a form of vitamin B3 and a precursor for the synthesis of NAD+ and NADP+. wikipedia.orgskintherapyletter.com The synthesis of NAD+ can occur through de novo pathways from tryptophan or through salvage pathways from nicotinamide or nicotinic acid. wikipedia.orgnih.gov this compound, as an analog of nicotinamide, could potentially interfere with these pathways. For example, it might compete with nicotinamide for the enzymes involved in the salvage pathway, such as nicotinamide phosphoribosyltransferase. Such interference could disrupt the cellular pool of NAD+, which is essential for numerous redox reactions and signaling processes. nih.gov

Studies on DNA Interactions (e.g., DNA unwinding, DNase footprinting)

Direct experimental studies detailing the interaction of this compound with DNA through methods like DNA unwinding assays or DNase footprinting are not extensively documented in publicly available literature. However, understanding these techniques provides a framework for how such investigations would be conducted to characterize the compound's potential effects on DNA.

DNA Unwinding Assays

DNA unwinding assays are designed to measure the separation of double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA), a process fundamental to replication and transcription. This process is typically mediated by helicase enzymes. mdpi.com Assays can monitor the activity of these enzymes and the influence of small molecules on their function.

Principle: Many modern unwinding assays are continuous and fluorescence-based. nih.gov One common approach uses a dsDNA substrate where one or both strands are molecular beacons. bmglabtech.com When the strands are separated by a helicase, they form stem-loop structures that bring a fluorophore and a quencher into proximity, decreasing the fluorescence signal. bmglabtech.com An inhibitor of the helicase would prevent this process, thus maintaining a high fluorescence signal. bmglabtech.com Alternatively, assays can use dyes that show enhanced fluorescence when bound to dsDNA; helicase activity leads to a decrease in signal as the dsDNA is unwound. nih.gov

Application to this compound: To investigate if this compound affects DNA unwinding, it would be introduced into such an assay. By monitoring changes in the rate or extent of unwinding, researchers could determine if the compound inhibits or enhances helicase activity, or if it interacts with the DNA substrate in a way that alters the unwinding process.

DNase Footprinting

DNase footprinting is a high-resolution technique used to identify the specific binding site of a protein or a small molecule on a DNA sequence. wikipedia.orgmybiosource.com

Principle: The technique is based on the principle that a ligand (like a protein or a small molecule) bound to DNA will protect the phosphodiester backbone at its binding site from cleavage by an endonuclease, such as Deoxyribonuclease I (DNase I). wikipedia.orgupenn.edu The process involves:

A DNA fragment of interest is labeled at one end, typically with a radioactive isotope like ³²P. saylor.org

The labeled DNA is incubated with the binding ligand (e.g., this compound).

The DNA-ligand mixture is lightly treated with DNase I, under conditions that aim for an average of one cut per DNA molecule. mdpi.com

The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

An autoradiograph of the gel reveals a ladder of bands corresponding to the cleavage sites. A "footprint," or a gap in the ladder, appears at the location where the bound ligand protected the DNA from cleavage. youtube.com

Application to this compound: A DNase footprinting assay could precisely map the binding location of this compound on a specific DNA sequence, should it bind with sufficient affinity and specificity. By comparing the cleavage pattern of DNA with and without the compound, a "footprint" would reveal the exact nucleotides involved in the interaction. This could elucidate whether the compound acts as a minor or major groove binder or an intercalator.

Molecular Modeling and Computational Approaches

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug, such as this compound, and its biological target.

Research Findings: Many inhibitors of Poly(ADP-ribose) polymerase (PARP) are designed based on the nicotinamide structure, as they compete with the natural substrate, NAD+, at the enzyme's catalytic site. nih.govplos.org Structure-based design efforts for PARP inhibitors often focus on mimicking the hydrogen bonding and π-π stacking interactions formed by the nicotinamide moiety. acs.org For instance, the benzamide (B126) group present in many approved PARP inhibitors is crucial for forming hydrogen bonds with key residues like Gly863 and Ser904 and for stacking with Tyr907 in the PARP1 active site. acs.org

While specific docking studies for this compound are not widely published, its structural similarity to nicotinamide makes it a candidate for docking simulations against PARP enzymes. In such a simulation, the software would calculate the binding energy for various poses of this compound within the PARP active site. The fluorine atom at the 6-position would be of particular interest, as its electronegativity and potential for forming halogen bonds could significantly influence binding affinity and selectivity compared to non-fluorinated analogs.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Scoring Function | An algorithm used to estimate the binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger binding. | Predicts the binding strength of this compound to its target, such as PARP1. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's binding site. | Reveals how this compound fits into the active site and which functional groups are positioned for interaction. |

| Key Interactions | Specific non-covalent interactions identified (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking, halogen bonds). | Identifies critical interactions between the pyridine (B92270) ring, amide group, and fluorine atom of this compound and amino acid residues of the target protein. |

| Interacting Residues | The specific amino acids in the receptor's active site that make contact with the ligand. | For a PARP1 target, this would likely include Gly863, Ser904, and Tyr907, among others. acs.org |

Application of Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize ligands. frontiersin.org This methodology is highly relevant to the development of nicotinamide mimetics like this compound, particularly for targets such as PARP.

Principles and Application: The SBDD process typically begins with the high-resolution structure of the target protein, obtained through techniques like X-ray crystallography or cryo-electron microscopy. This structural information provides a detailed map of the binding site, which can be used to computationally screen virtual libraries of compounds or to de novo design molecules with complementary shapes and chemical properties. frontiersin.org

In the context of designing PARP inhibitors, SBDD has been pivotal. The high sequence similarity between the nicotinamide-binding domains of different PARP family members (e.g., PARP1 and PARP2) presents a challenge for designing selective inhibitors. aacrjournals.org SBDD allows medicinal chemists to exploit subtle differences in the amino acid composition of these binding sites. By introducing specific chemical modifications, such as the fluorine atom in this compound, designers can enhance selectivity. For example, a fluorine atom can alter the electronic properties of the molecule and introduce the potential for halogen bonding, which may be favored in the active site of one PARP subtype over another.

The iterative cycle of SBDD involves:

Design: Using the target structure to design a new compound or modify an existing one (e.g., adding a fluorine atom to a nicotinamide scaffold).

Synthesis: Chemical synthesis of the designed compound.

Testing: Biological evaluation of the compound's activity and properties (e.g., IC₅₀ against PARP1).

Co-crystallization: Obtaining the 3D structure of the new compound bound to the target protein. This provides direct evidence of the binding mode and confirms or refutes the design hypothesis, guiding the next round of optimization. aacrjournals.orgaacrjournals.org

This cycle of optimization has been successfully used to develop next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties. aacrjournals.org

Quantum Chemical Calculations for Advanced Molecular Characterization

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and properties, which are crucial for predicting its reactivity and intermolecular interactions. jmchemsci.comnih.gov

Advanced Molecular Characterization: For a molecule like this compound, quantum chemical methods can be used to calculate a variety of properties that are not accessible through classical molecular mechanics.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). uni-muenchen.de For this compound, an MEP map would likely show a negative potential around the highly electronegative oxygen and fluorine atoms, as well as the nitrogen of the pyridine ring, indicating sites prone to hydrogen bonding or other electrophilic interactions. The hydrogens of the amide group would show a positive potential. frontiersin.orgbaranlab.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. frontiersin.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge transfer interactions and the strength of bonds, including hydrogen bonds, within a molecular system. frontiersin.orgresearchgate.net This would be valuable for quantifying the stability conferred by interactions between this compound and its receptor.

| Calculated Property | Description | Significance for this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes the 3D charge distribution on the molecular surface. uni-muenchen.de | Identifies electron-rich (e.g., F, O, N atoms) and electron-poor sites, predicting regions for non-covalent interactions like hydrogen and halogen bonds. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. frontiersin.org | The energy gap indicates chemical reactivity and kinetic stability, influencing its interaction profile. |

| Partial Atomic Charges | Calculates the charge localized on each atom in the molecule. | Quantifies the effect of the electron-withdrawing fluorine atom on the charge distribution across the pyridine ring and amide group. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions with a protein target. |

These computational approaches provide a powerful toolkit for the rational design and characterization of novel compounds like this compound, guiding their development as potential therapeutic agents.

Preclinical Pharmacological and Biological Evaluation of 6 Fluoronicotinamide

In Vitro Biological Assays

In vitro assays are fundamental in the preclinical evaluation of 6-fluoronicotinamide, providing initial insights into its biological activity and potential as a therapeutic or imaging agent. These laboratory-based tests utilize cells and biological molecules outside of a living organism to assess the compound's effects at a cellular and molecular level.

Cell Line Selection and Preparation for Research Studies

The choice of cell lines is critical for the meaningful in vitro evaluation of this compound, particularly in the context of melanoma research where it has shown promise. nih.gov The selection is guided by the specific research question, with a focus on cell lines that accurately represent the target disease.

For melanoma studies, a common approach involves using both melanin-producing (melanotic) and non-melanin-producing (amelanotic) cell lines to investigate the compound's specificity. nih.govmdpi.com

Commonly Used Cell Lines:

| Cell Line | Type | Key Characteristics |

| B16F10 | Murine Melanoma | Pigmented (melanotic), widely used for studying melanin-targeting agents. nih.govpnas.org |

| SK-MEL-3 | Human Melanoma | Moderately pigmented, used to assess compound uptake in human melanoma. pnas.org |

| A375 | Human Melanoma | Amelanotic (non-pigmented), serves as a negative control to determine melanin-specific binding. nih.govresearchgate.net |

| HT-29 | Human Colorectal Adenocarcinoma | Non-melanoma cancer cell line, used as a negative control. researchgate.net |

| MDA-MB-231 | Human Breast Cancer | Used in studies of oxidative stress to evaluate membrane targeting of this compound derivatives. snmjournals.org |

| HT-1080 | Human Fibrosarcoma | Used in studies of fibroblast activation protein (FAP) expressing cells. nih.gov |

Cell lines are cultured and maintained in controlled laboratory conditions to ensure their viability and preserve their key characteristics. cytena.comnih.gov This involves using specific growth media supplemented with nutrients and incubating them at physiological temperature and CO2 levels. mdpi.com For experimental use, cells are typically seeded in multi-well plates at a specific density and allowed to adhere and grow overnight before the addition of the test compound. mdpi.comsnmjournals.org

Analysis of Cellular Uptake and Efflux Mechanisms

Understanding how this compound enters and exits cells is crucial for determining its efficacy. Cellular uptake and efflux are dynamic processes that can be influenced by various factors, including the compound's properties and the cell's biological machinery. mdpi.comimrpress.com

Studies have shown that radiolabeled versions of this compound derivatives, such as [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, exhibit significantly higher uptake in melanotic melanoma cells (B16F10) compared to non-melanoma cells. pnas.org For instance, the uptake of one such derivative was over 18-fold higher in B16F10 cells than in control cells. pnas.org

The uptake of these compounds in melanotic cells tends to increase over time and remain high, while in amelanotic cells, the uptake is significantly lower. mdpi.com For example, the cellular uptake of a related compound, ¹³¹I-IFNABZA, in melanotic B16F10 cells was substantially higher than in amelanotic A375 cells. mdpi.com

Efflux studies, which measure the rate at which a compound is transported out of a cell, are also important. In melanotic B16F10 cells, the retention of a related fluoronicotinamide-benzamide conjugate was high, with over 95% of the compound remaining inside the cells over the study period. nih.gov In contrast, in amelanotic A375 cells, the compound was more readily effluxed, suggesting that the retention in melanotic cells is due to specific binding. nih.gov The mechanisms of uptake can involve direct melanin (B1238610) binding or other transport processes. nih.gov

Binding Assays with Specific Biological Macromolecules (e.g., Melanin)

Binding assays are performed to quantify the affinity of this compound and its derivatives for specific biological targets, most notably melanin. nih.gov Melanin is a pigment found in high concentrations in most melanoma tumors, making it an attractive target for diagnostic and therapeutic agents. nih.gov

These assays typically involve incubating a radiolabeled form of the compound with a suspension of melanin. nih.govmdpi.com The amount of bound versus unbound compound is then measured to determine the binding affinity.

Research has demonstrated that radioiodinated fluoronicotinamide-benzamide derivatives exhibit very high binding affinity to melanin. nih.govmdpi.com In one study, over 98% of the radiolabeled compound bound to melanin at various concentrations. nih.govmdpi.com The binding is also rapid, reaching near-maximum levels within 30 minutes of incubation. nih.govmdpi.com This strong and specific binding to melanin is a key factor in the high tumor uptake observed in preclinical imaging studies. snmjournals.org

In Vivo Animal Model Studies

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies using animal models. These studies are essential for understanding the compound's behavior in a complex, living system, providing data on its distribution, clearance, and effectiveness in a more physiologically relevant context.

Methodologies for Animal Model Selection and Justification (e.g., Murine Melanoma Xenograft Models, Rodent Brain Models)

The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. The choice depends on the research objectives, such as assessing anti-tumor activity or brain uptake.

Murine Melanoma Xenograft Models:

These are the most common models for evaluating potential melanoma imaging and therapeutic agents. researchgate.netsnmjournals.org They involve implanting human or murine melanoma cells into immunodeficient or immunocompetent mice, respectively.

B16F10 Murine Melanoma Allograft Model: C57BL/6 mice are often used, as they are immunocompetent and the B16F10 cell line is of murine origin. researchgate.netresearchgate.net These models are valuable for studying the interaction of the compound with the tumor and the immune system. The black fur and skin of C57BL/6 mice also contain melanin, providing an internal control for melanin binding. nih.gov

Human Melanoma Xenograft Models: Nude (athymic) mice are commonly used for these models as their compromised immune system allows for the growth of human tumor cells, such as SK-MEL-3 or the amelanotic A375 cell line. pnas.orgresearchgate.net These models are crucial for assessing the compound's effect on human-derived tumors.

Rodent Brain Models:

While much of the research on this compound has focused on melanoma, related compounds have been investigated for their potential in brain imaging. snmjournals.org Rodent models are instrumental in neuroscience research due to the anatomical and genetic similarities between the rodent and human brain. lifecanvastech.comnih.gov

Normal Rodent Models: Healthy mice or rats can be used to study the compound's ability to cross the blood-brain barrier and its distribution in different brain regions. snmjournals.orgnih.gov

Disease Models: Genetically modified mice that model neurological diseases like Alzheimer's or Parkinson's can be used to evaluate the diagnostic or therapeutic potential of this compound derivatives for these conditions. nih.govtaconic.com

Comprehensive Biodistribution and Excretion Pathway Analysis

Biodistribution studies are essential for determining where a compound travels in the body and how it is eliminated. acs.org These studies typically involve administering a radiolabeled version of the compound to the animal model and then measuring the amount of radioactivity in various organs and tissues at different time points. mdpi.com

For this compound derivatives, biodistribution studies have shown:

High Tumor Uptake: In melanoma-bearing mice, there is a high and specific accumulation of the compound in the tumor tissue. researchgate.netacs.org

Melanin Specificity: The uptake is significantly higher in pigmented melanomas compared to non-pigmented tumors, confirming the in vitro findings of melanin binding. researchgate.netresearchgate.net There is also notable uptake in other melanin-containing tissues, such as the eyes of C57BL/6 mice. nih.gov

Rapid Clearance: The compounds are generally cleared rapidly from the body, which is a desirable characteristic for imaging agents as it leads to high tumor-to-background contrast. snmjournals.orgacs.org

Renal Excretion: The primary route of excretion for many this compound derivatives is through the kidneys and into the urine. researchgate.netacs.org This is advantageous as it minimizes interference from uptake in the liver and gastrointestinal tract, which can be an issue with other types of imaging agents. acs.org

Below is a table summarizing representative biodistribution data for a radioiodinated fluoronicotinamide-benzamide derivative (¹³¹I-IFNABZA) in B16F10 melanoma-bearing mice. mdpi.com

Biodistribution of ¹³¹I-IFNABZA in B16F10 Melanoma-Bearing Mice (% Injected Dose per Gram)

| Organ | 5 min | 1 h | 4 h | 24 h | 48 h | 96 h |

| Blood | 10.33 ± 1.15 | 3.51 ± 0.90 | 1.13 ± 0.28 | 0.08 ± 0.02 | 0.02 ± 0.01 | 0.01 ± 0.00 |

| Heart | 5.21 ± 1.25 | 1.57 ± 0.38 | 0.44 ± 0.12 | 0.04 ± 0.01 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Lung | 15.01 ± 3.42 | 4.88 ± 1.09 | 1.22 ± 0.23 | 0.11 ± 0.03 | 0.03 ± 0.01 | 0.01 ± 0.00 |

| Liver | 12.56 ± 2.65 | 7.91 ± 1.34 | 2.50 ± 0.37 | 0.21 ± 0.04 | 0.06 ± 0.01 | 0.02 ± 0.01 |

| Spleen | 3.99 ± 0.99 | 2.58 ± 0.58 | 0.94 ± 0.18 | 0.09 ± 0.03 | 0.03 ± 0.01 | 0.01 ± 0.00 |

| Kidney | 21.05 ± 5.58 | 10.51 ± 2.22 | 2.72 ± 0.45 | 0.18 ± 0.04 | 0.05 ± 0.01 | 0.02 ± 0.01 |

| Stomach | 1.63 ± 0.44 | 1.01 ± 0.25 | 0.45 ± 0.10 | 0.05 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.00 |

| Small Intestine | 2.92 ± 0.73 | 2.19 ± 0.50 | 0.97 ± 0.19 | 0.10 ± 0.02 | 0.03 ± 0.01 | 0.01 ± 0.00 |

| Large Intestine | 1.18 ± 0.31 | 1.12 ± 0.28 | 0.65 ± 0.15 | 0.10 ± 0.03 | 0.04 ± 0.01 | 0.01 ± 0.00 |

| Muscle | 2.37 ± 0.59 | 0.88 ± 0.21 | 0.28 ± 0.07 | 0.03 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |

| Bone | 3.01 ± 0.75 | 1.55 ± 0.36 | 0.58 ± 0.13 | 0.06 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |

| Brain | 0.45 ± 0.11 | 0.15 ± 0.04 | 0.05 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |